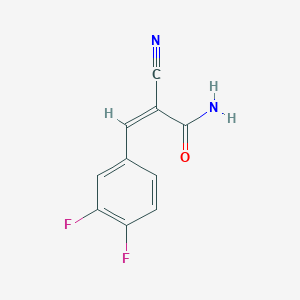

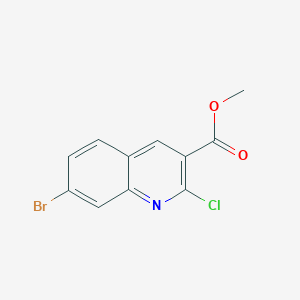

![molecular formula C19H20ClN3OS B2428763 2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone CAS No. 897458-27-4](/img/structure/B2428763.png)

2-(6-(4-Chlorophenyl)imidazo[2,1-b]thiazol-3-yl)-1-(4-methylpiperidin-1-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains an imidazole ring, which is a five-membered planar ring, including two non-adjacent nitrogen atoms . It also contains a thiazole ring, which is a similar five-membered ring containing one nitrogen atom and one sulfur atom. The presence of these heterocyclic rings suggests that the compound might have biological activity, as many drugs and natural products contain these structures .

Molecular Structure Analysis

The compound’s structure is likely to be highly polar due to the presence of the nitrogen and sulfur atoms in the ring structures, as well as the chlorine atom attached to the phenyl group .Physical And Chemical Properties Analysis

Based on the presence of the heterocyclic rings and the chlorine atom, this compound is likely to be soluble in polar solvents .Applications De Recherche Scientifique

Anticancer Potential

Research indicates that derivatives of imidazo[2,1-b][1,3]thiazole, such as 1-phenyl-2-(6-phenyl-5,6-dihydroimidazo[2,1-b]-thiazol-6-yl)ethanone, show moderate ability to suppress kidney cancer cell growth, with lesser effects on prostate, colon cancer, and leukemia cells (Л. М. Потиха & В. С. Броварец, 2020).

Antimicrobial and Antimalarial Applications

Imidazo[2,1-b]thiazole derivatives synthesized via microwave-assisted green synthesis have shown significant antibacterial activity and good antimalarial properties (Rajesh H. Vekariya et al., 2017).

Potential Antifungal and Antimycotic Effects

Compounds synthesized from imidazo[2,1-b]thiazole have been evaluated for antifungal activity, indicating promising results in this area (M. Raga et al., 1992).

Applications in Bioactivation Studies

Studies on imidazo[2,1-b]thiazole-based inverse agonists of the ghrelin receptor reveal their potential in bioactivation studies, particularly in oxidative metabolism leading to glutathione conjugates (A. Kalgutkar et al., 2013).

Synthesis and Structural Characterization

The synthesis of specific imidazo[2,1-b][1,3]thiazole derivatives and their structural characterization offer insights into their potential applications in various fields of chemistry and biology (M. Akkurt et al., 2010).

Antibacterial Evaluations

Some derivatives of imidazo[2,1-b]thiazole have been synthesized and evaluated for their antibacterial and antifungal activities, indicating significant potential in this area (Nuray Ulusoy Güzeldemirci et al., 2013).

Cytotoxicity Studies

Novel compounds with imidazo[2,1-b]thiazole scaffolds have been tested for cytotoxicity against human cancer cell lines, revealing their potential in cancer research (H. Ding et al., 2012).

Mécanisme D'action

Propriétés

IUPAC Name |

2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-1-(4-methylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20ClN3OS/c1-13-6-8-22(9-7-13)18(24)10-16-12-25-19-21-17(11-23(16)19)14-2-4-15(20)5-3-14/h2-5,11-13H,6-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSCHJUHLFBFDLA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)CC2=CSC3=NC(=CN23)C4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20ClN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2428680.png)

![2-[(2-chloropyridin-4-yl)formamido]-N,N,4-trimethylpentanamide](/img/structure/B2428690.png)

![N-[2-(2,3-Dihydro-1H-inden-2-yl)ethyl]but-2-ynamide](/img/structure/B2428691.png)

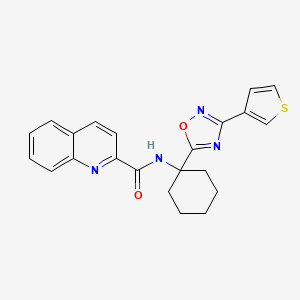

![N-(2-(imidazo[2,1-b]thiazol-6-yl)phenyl)-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B2428693.png)

![1-Methyl-4-[4-(6-methylpyrimidin-4-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2428694.png)

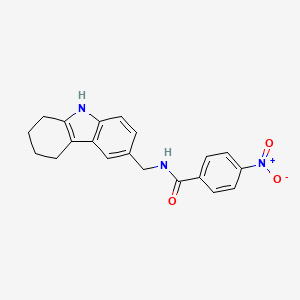

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2428696.png)

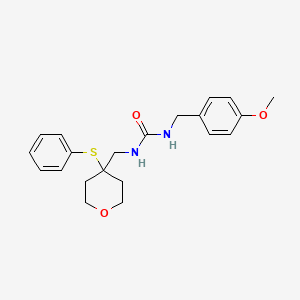

![Methyl 3-[(1,3-benzodioxol-5-ylamino)sulfonyl]-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2428700.png)

![Tert-butyl N-[2-[5-bromo-2-(3-chloropropyl)-1H-indol-3-yl]ethyl]carbamate](/img/structure/B2428702.png)